molecular formula C11H10N2 B1331140 2-(Pyridin-2-yl)aniline CAS No. 29528-30-1

2-(Pyridin-2-yl)aniline

Cat. No.: B1331140
CAS No.: 29528-30-1
M. Wt: 170.21 g/mol
InChI Key: VPZCNNNHCMBJCM-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-(Pyridin-2-yl)aniline plays a significant role in biochemical reactions. It has been found to interact with a variety of enzymes and proteins. Specifically, it has been used as a directing group for the β-C(sp2)–H bonds of benzamide derivatives, which can be effectively aminated with a variety of amines .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a directing group in promoting C–H amination mediated by cupric acetate. This process allows the β-C(sp2)–H bonds of benzamide derivatives to be effectively aminated .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Pyridin-2-yl)aniline can be synthesized through several methods. One common approach involves the reaction of 2-bromopyridine with aniline in the presence of a palladium catalyst. This method typically employs a Suzuki-Miyaura coupling reaction, which is known for its efficiency and high yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Pyridin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Pyridin-2-yl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(Pyridin-3-yl)aniline
  • 2-(Pyridin-4-yl)aniline
  • 2-(Quinolin-2-yl)aniline

Comparison: 2-(Pyridin-2-yl)aniline is unique due to its specific positioning of the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of selectivity and yield in various chemical processes .

Properties

IUPAC Name

2-pyridin-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZCNNNHCMBJCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952024
Record name 2-(Pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29528-30-1
Record name 2-(2-Pyridinyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29528-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under air, to 2-bromopyridine (4.54 g, 28.7 mmol, 1.00 equiv) in DME—H2O (1:1, 100 mL) at 23 ° C. was added K2CO3 (5.96 g, 43.1 mmol, 1.50 equiv), 2-aminophenylboronic acid pinacol ester (6.30 g, 28.7 mmol, 1.00 equiv), and tetrakis(triphenylphosphine)palladium (1.66 g, 1.44 mmol, 5.00 mol%). The reaction mixture was stirred at 100 ° C. for 3.0 h. After cooling to 23 ° C., the phases were separated and the aqueous phase was extracted with EtOAc (3×50 mL). The combined organic phases were washed with brine (100 mL) and dried (Na2SO4). The filtrate was concentrated in vacuo and the residue was purified by chromatography on silica gel eluting with hexanes/EtOAc 4:1 (v/v) to afford 4.20 g of the title compound as a red-brown oil (86%). Rf=0.38 (hexanes/EtOAc 3:1 (v/v)). NMR Spectroscopy: 1H NMR (500 MHz, CDCl3, 23 ° C., δ): 8.61-8.60 (m, 1H), 7.78-7.75 (m, 1H), 7.65 (d, J=7.9 Hz, 1H), 7.51 (dd, J=7.6 Hz, 1.4 Hz, 1H), 7.19-7.16 (m, 2H), 6.80-6.76 (m, 2H), 5.72 (br s, 2H). 13C NMR (125 MHz, CDCl3, 23 ° C., δ): 159.5, 147.9, 146.6, 136.9, 129.9, 129.4, 122.2, 122.2, 121.0, 117.6, 117.2.
Quantity
4.54 g
Type
reactant
Reaction Step One
Name
Quantity
5.96 g
Type
reactant
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
DME H2O
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.66 g
Type
catalyst
Reaction Step One
Yield
86%

Synthesis routes and methods II

Procedure details

Next, 0.96 g (4.8 mmols) of the ortho-(2-pyridyl)nitrobenzene, 0.072 g (0.48 mmol) of copper sulfate and 0.91 g (24.0 mmols) of sodium borohydride were suspended in 30 ml of ethyl alcohol and allowed to react at room temperature. After 5 hours from the start of the reaction, the reaction mixture was filtered through celite, 50 ml of ether was added to the filtrate, the organic layer was washed with a saturated aqueous sodium chloride solution, dried over magnesium sulfate and concentrated. The liquid thus obtained was purified by column chromatography and concentrated to give 0.38 g (2.26 mmoles, 47%) of ortho-(2-pyridyl)aniline as a brown liquid.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0.072 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-(pyridin-2-yl)aniline a valuable compound in organic synthesis?

A: this compound has proven to be a versatile building block in organic synthesis, particularly as a removable directing group in C-H activation reactions. [, ] This means it can temporarily bind to a metal catalyst, directing the catalyst to a specific C-H bond for functionalization. This strategy allows for the synthesis of complex molecules from simpler starting materials in a controlled and efficient manner.

Q2: How does this compound facilitate the synthesis of aza[4]helicenes?

A: As described in a recent study, this compound serves as a key starting material for the synthesis of aza[4]helicenes through a one-pot, rhodium-catalyzed C–H activation/cyclization sequence. [] This reaction proceeds by reacting this compound with an alkyne in the presence of a rhodium catalyst. The nitrogen atom in the pyridine ring and the amine group in this compound both act as directing groups, guiding the catalyst to specific C-H bonds and facilitating the formation of the helical structure.

Q3: What are the potential applications of the synthesized aza[4]helicenes derived from this compound?

A: The synthesized aza[4]helicenes exhibit interesting photophysical properties, particularly their ability to switch between helical and planar conformations. [] This reversible transformation is accompanied by a change in fluorescence, making these compounds promising candidates for applications like pH-controlled intracellular selective fluorescence imaging. Specifically, they exhibit turn-on fluorescence in the acidic environment of lysosomes and turn-off fluorescence in less acidic environments.

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